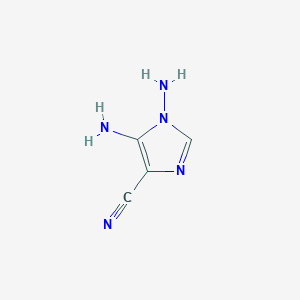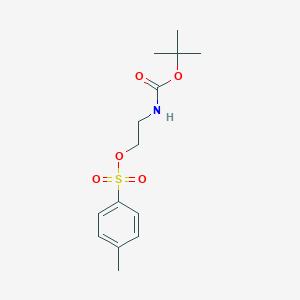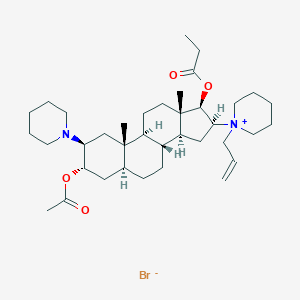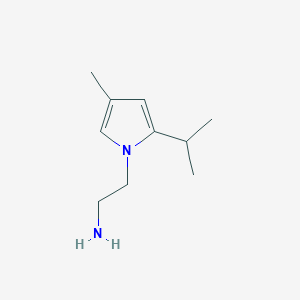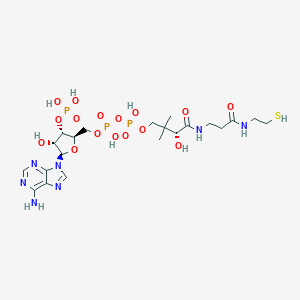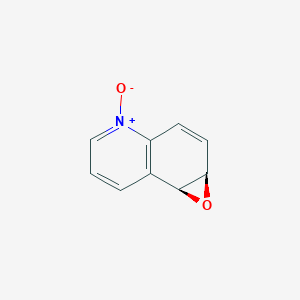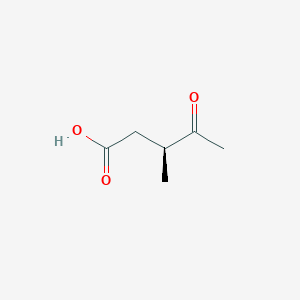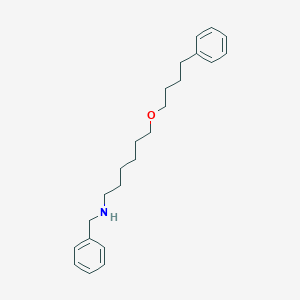
N-苄基-6-(4-苯基丁氧基)己-1-胺
描述
“N-benzyl-6-(4-phenylbutoxy)hexan-1-amine” is a chemical compound with the molecular formula C23H33NO . It is also known by other names such as “6-N-Benzylamino-1-(4’-phenylbutoxy)Hexane” and "N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine" . This compound is used as an intermediate in the production of Salmeterol , a medication used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .
Synthesis Analysis
The synthesis of “N-benzyl-6-(4-phenylbutoxy)hexan-1-amine” involves multiple steps of organic synthesis . A common synthesis method involves the initial synthesis of 6-benzylaminohexane, followed by a substitution reaction to introduce the phenyl and butoxy groups .Molecular Structure Analysis
The molecular structure of “N-benzyl-6-(4-phenylbutoxy)hexan-1-amine” consists of a benzyl group attached to a hexan-1-amine, with a phenylbutoxy group attached to the sixth carbon of the hexane chain . The average mass of the molecule is 339.514 Da and the monoisotopic mass is 339.256226 Da .Physical And Chemical Properties Analysis
“N-benzyl-6-(4-phenylbutoxy)hexan-1-amine” has a density of 1.0±0.1 g/cm3, a boiling point of 467.2±38.0 °C at 760 mmHg, and a flash point of 207.3±16.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 14 freely rotating bonds . The compound has a polar surface area of 21 Å2 and a molar volume of 346.7±3.0 cm3 .科学研究应用
Structural Studies and Chemical Reactions
Structural Studies of Chiral Lithium Amides : A study on the reaction of bis(1-phenylethyl)amine with nBuLi, which includes N-benzyl-α-methylbenzylamine, revealed insights into the crystal structures of these compounds. The research highlights the absence of significant Li· · ·C(H) contacts and discusses the steric effects governing the rotameric conformations adopted by the benzyl groups in the complexes (Armstrong, Henderson, Kennedy, Kerr, Mair, Moir, Moran, & Snaith, 1999).
Selective Hydrogenation of Benzyl Cyanide : This research investigates the hydrogenation of benzyl cyanide to 2-phenylethylamine, using a Pd/Al2O3 catalyst. The study provides insights into the selective hydrogenation process and the roles of water and CO2 in the reaction medium (Bhosale, Yoshida, Fujita, & Arai, 2015).
Electrophilic Cyclization of Benzyl-2-arylmethylidenecyclopropylmethyl-amines : This paper presents the reaction of benzyl-2-arylmethylidenecyclopropylmethyl-amine with iodine, leading to ring-closure products. The proposed mechanism adds to the understanding of reactions involving benzylamine derivatives (Fu & Huang, 2008).
Molecular and Structural Characterization
Characterization of Poly(ester amide)s with Pendant Amine Functional Groups : This study focuses on the synthesis and characterization of amino acid-based poly(ester amide)s with pendant amine groups. It explores the potential biomedical applications of these polymers (Deng, Wu, Reinhart-King, & Chu, 2009).
Crystal Structure of N-[(+)-2-t-butyl-2-methyl-1,3-benzodioxole-4-carbonyl]-L-phenylalanine Methyl Ester : This paper presents an X-ray analysis of a chiral derivatizing agent for amines and alcohols, contributing to the understanding of the absolute configuration of certain compounds (Nishida, Ohrui, Meguro, & Kabuto, 1991).
Synthetic Applications and Methods
Improved Synthesis of Isotopically Labelled Salmeterol : This research highlights a selective alkylation method involving benzylamine, demonstrating an efficient synthesis approach for isotopically labeled compounds (Molinski & Stanley, 2002).
Amination of Boronic Acids Using Cyanamidyl/Arylcyanamidyl Radical : This study offers a metal and base-free chemoselective primary amination method for boronic acids, showcasing an alternative approach for synthesizing primary amines (Chatterjee, Arfeen, Bharatam, & Goswami, 2016).
未来方向
The future directions of “N-benzyl-6-(4-phenylbutoxy)hexan-1-amine” are likely tied to its use as an intermediate in the production of Salmeterol . As research into more effective treatments for conditions like asthma and COPD continues, there may be further developments in the synthesis and use of this compound.
属性
IUPAC Name |
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLIKZBRVQRFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448220 | |
| Record name | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
CAS RN |
97664-55-6 | |
| Record name | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-6-(4-phenylbutoxy)-1-hexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
